molecular formula C8H16Cl2N2O B6610327 N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride CAS No. 2763776-85-6

N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride

Cat. No.: B6610327
CAS No.: 2763776-85-6
M. Wt: 227.13 g/mol
InChI Key: ZVAYAWMXFFMEHP-UHFFFAOYSA-N
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Description

N-{[3-(Chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride is a pyrrolidine-based acetamide derivative characterized by a chloromethyl substituent on the pyrrolidine ring and an acetamide group linked via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Its structure combines a rigid pyrrolidine core with a reactive chloromethyl group, which facilitates further chemical modifications such as nucleophilic substitutions or coupling reactions .

Properties

IUPAC Name

N-[[3-(chloromethyl)pyrrolidin-3-yl]methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-7(12)11-6-8(4-9)2-3-10-5-8;/h10H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAYAWMXFFMEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCNC1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Pyrrolidine Intermediate Strategy

A widely adopted approach involves constructing the pyrrolidine ring with protected functional groups to prevent undesired side reactions. The synthesis begins with a Boc-protected pyrrolidine derivative, as exemplified in the preparation of analogous pyrrolidine-based hydrochlorides.

Step 1: Mesylation of Pyrrolidine Precursor
The Boc-protected pyrrolidine-3-methanol (Compound 1) undergoes mesylation using methanesulfonyl chloride (MsCl) in a dichloromethane (DCM) and triethylamine (TEA) mixture. Optimal conditions include a 1.1:1 molar ratio of MsCl to pyrrolidine derivative, reacting for 2–2.5 hours at 0–5°C. This step yields the mesylated intermediate (Compound 2), critical for subsequent nucleophilic substitution.

Step 2: Introduction of Chloromethyl Group
Compound 2 reacts with sodium chloride or tetrabutylammonium chloride in dimethylformamide (DMF) at 80°C for 12 hours. This nucleophilic substitution replaces the mesyl group with a chloromethyl moiety, forming 3-(chloromethyl)pyrrolidine-3-methanol (Compound 3). Yields typically range from 75–85% after purification via silica gel chromatography.

Step 3: Acetylation of the Amine
The primary amine on the pyrrolidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions. For example, Compound 3 is treated with acetic anhydride in the presence of sodium hydroxide (pH 8–10) at 0–5°C for 2 hours. This step affords N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide (Compound 4) in 80–90% yield.

Step 4: Deprotection and Salt Formation
The Boc group is removed using hydrogen chloride (HCl) gas in ethanol at 25–35°C, followed by precipitation with diethyl ether. This step generates the final hydrochloride salt with ≥95% purity after recrystallization.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Screening

ParameterOptimal ConditionYield (%)
Solvent 50% Ethanol/Water95
Catalyst InCl3 (20 mol%)85
Temperature 40°C90
Reaction Time 20–30 min (ultrasound)80

Ultrasound irradiation significantly enhances reaction efficiency by improving mass transfer and reducing aggregation.

Stereochemical Considerations

The chiral center at C3 of the pyrrolidine ring necessitates enantioselective synthesis. Asymmetric hydrogenation of a prochiral enamine intermediate using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 4.25 (s, 2H, CH2Cl), 3.75–3.60 (m, 4H, pyrrolidine CH2), 2.95 (s, 3H, NCH3), 2.10 (s, 3H, COCH3).

  • ESI–MS : m/z 219.1 [M+H]+ (calc. 219.08 for C9H16ClN2O).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥98% purity. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating stability under standard storage conditions .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the pyrrolidine ring.

    Hydrolysis: Amine and acetic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chloromethyl group and an acetamide moiety. This structural configuration contributes to its biological activity and potential therapeutic applications. The molecular formula is C7H13ClN2OC_7H_{13}ClN_2O, and it possesses specific physical properties that make it suitable for various applications.

Pharmaceutical Applications

  • Antiviral Activity
    • Recent studies have indicated that derivatives of pyrrolidine compounds, including N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride, exhibit antiviral properties. These compounds have been shown to inhibit the replication of certain viruses, making them potential candidates for antiviral drug development .
  • Neurological Disorders
    • Pyrrolidine derivatives are also being investigated for their effects on neurological conditions such as epilepsy and anxiety disorders. The mechanism of action may involve modulation of neurotransmitter systems, particularly GABAergic pathways . Case studies have demonstrated improvements in seizure control with similar compounds, suggesting a promising avenue for further research with this specific compound.
  • Anticancer Properties
    • There is emerging evidence that compounds containing the pyrrolidine structure may possess anticancer activities. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. This suggests that this compound could be explored as a potential anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the chloromethylation of pyrrolidine followed by acetamidation. Various synthetic routes have been reported, highlighting the versatility of this compound in generating derivatives with enhanced biological activity or specificity .

Case Studies and Research Findings

Study ReferenceApplication FocusFindings
Antiviral activityInhibition of viral replication in vitro
Neurological disordersModulation of GABAergic pathways; potential for seizure control
Anticancer propertiesInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrrolidine-Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
N-{[3-(Chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride C₉H₁₆Cl₂N₂O 251.15 Chloromethyl, acetamide, pyrrolidine High reactivity due to chloromethyl group; hydrochloride improves water solubility
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride C₇H₁₅ClN₂O 178.66 Methyl, acetamide, pyrrolidine Reduced steric hindrance; higher metabolic stability compared to chloromethyl analog
N-(Pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride C₁₀H₁₅ClN₂OS 246.76 Thiophene, acetamide, pyrrolidine Enhanced aromaticity; potential for π-π interactions in target binding
2-(3,4-Dichlorophenyl)-N-methyl-N-[3-(methyl(3-pyrrolidin-1-ylpropyl)amino]propyl]acetamide C₂₀H₂₈Cl₂N₄O 427.37 Dichlorophenyl, pyrrolidine, acetamide Lipophilic; targets CNS receptors due to dichlorophenyl group
N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide dihydrochloride C₁₂H₂₀Cl₂N₄O 323.22 Imidazole, pyrrolidine, acetamide Dual heterocyclic system; potential kinase inhibition activity

Structural and Reactivity Differences

  • Chloromethyl Group : The chloromethyl substituent in the target compound distinguishes it from methyl or unsubstituted analogs (e.g., (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride). This group increases electrophilicity, enabling SN2 reactions or cross-coupling for drug conjugation .
  • Aromatic vs. Aliphatic Substituents : Compounds like N-(Pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride incorporate aromatic thiophene, enhancing π-stacking interactions with biological targets compared to aliphatic chloromethyl .

Pharmacological Implications

  • Target Selectivity : The dichlorophenyl-containing analog () shows affinity for CNS receptors, while the imidazole-pyrrolidine derivative () may inhibit kinases due to its heterocyclic motif .
  • Prodrug Potential: The chloromethyl group in the target compound allows for prodrug strategies, where the chloride can be displaced by nucleophiles (e.g., thiols in glutathione) for targeted release .

Biological Activity

N-{[3-(Chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C7H15ClN2O
  • Molecular Weight : 178.66 g/mol
  • IUPAC Name : N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
  • CAS Number : 1788036-25-8

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in neurological functions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrrolidine derivatives have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyrrolidine derivatives. Specifically, this compound may protect neuronal cells from oxidative stress-induced damage. This effect is likely mediated through the upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors, making it a candidate for further investigation in neurodegenerative disease models.

Case Studies

StudyFindings
In vitro study on A431 cells Demonstrated significant inhibition of cell migration and invasion by related compounds, suggesting potential for cancer therapy.
Neuroprotection in animal models Showed reduced neuronal loss and improved behavioral outcomes in models of oxidative stress, indicating possible applications in treating neurodegenerative diseases.
Pharmacological profiling Identified modulation of cholinergic and dopaminergic pathways, suggesting a role in cognitive enhancement and mood regulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride, and what critical reaction parameters require optimization?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine precursor (e.g., 3-aminopyrrolidine) may undergo alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base (e.g., potassium carbonate) to introduce the chloromethyl group . Subsequent acetylation with acetic anhydride or acetyl chloride under anhydrous conditions yields the acetamide. Key parameters include:

  • Temperature control : Exothermic reactions may require cooling (0–5°C) to avoid side reactions.
  • Purification : Preparative HPLC or column chromatography is essential to isolate high-purity product, as seen in analogous syntheses of pyrrolidine derivatives .
  • Protection/deprotection : Protecting amine groups during chloromethylation may prevent unwanted side reactions .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR can confirm the presence of the chloromethyl (-CH₂Cl) group (δ ~3.5–4.0 ppm) and acetamide (-NHCOCH₃) protons (δ ~2.0–2.2 ppm). ¹³C NMR resolves the pyrrolidine ring carbons and carbonyl signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak ([M+H]⁺) and isotopic pattern for chlorine.
  • HPLC : Reverse-phase HPLC with UV detection (λ ~210–230 nm) assesses purity (>95% is typical for research-grade material) .
  • Elemental analysis : Ensures stoichiometric agreement with the molecular formula (e.g., C₉H₁₆Cl₂N₂O) .

Advanced Research Questions

Q. How can researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. To resolve:

  • Solvent screening : Test solubility in DMSO, water, ethanol, and dichloromethane under standardized conditions (e.g., 25°C, 24 h stirring).
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphs by detecting melting-point variations .
  • Powder X-ray diffraction (PXRD) : Correlate crystalline forms with solubility profiles.
  • Lyophilization : Remove residual solvents (e.g., DMF) that artificially enhance solubility .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate the energy barrier for SN2 reactions at the chloromethyl group using software like Gaussian or ORCA. Optimize transition-state geometries to assess steric hindrance from the pyrrolidine ring .
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., chloromethyl carbon) prone to nucleophilic attack using Multiwfn or VMD .

Q. How can researchers optimize the compound’s stability in aqueous buffers for biological assays?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. The chloromethyl group is susceptible to hydrolysis at high pH (>8), necessitating acidic storage conditions (pH 5–6) .
  • Lyophilization : Stabilize the hydrochloride salt by lyophilizing from tert-butanol/water mixtures to prevent hydrate formation.
  • Antioxidants : Add 0.1% w/v ascorbic acid to buffers to mitigate oxidative degradation of the pyrrolidine ring .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in in vitro studies involving this compound?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism or R to calculate EC₅₀/IC₅₀ values.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by compound precipitation or cytotoxicity .
  • Replicate design : Use ≥3 biological replicates with technical triplicates to account for variability in cell-based assays .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays against off-target effects?

  • Methodological Answer :

  • Counter-screening : Test against structurally related enzymes (e.g., other proteases or kinases) using fluorescence-based activity assays .
  • Isothermal titration calorimetry (ITC) : Measure binding enthalpy to confirm selective interaction with the target enzyme.
  • CRISPR/Cas9 knockout models : Compare inhibitory effects in wild-type vs. target gene-knockout cell lines to rule off-target effects .

Contradictory Data Resolution

Q. How should researchers reconcile conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer :

  • Penetration analysis : Use LC-MS/MS to quantify intracellular compound levels in 3D models, which may have limited diffusion compared to 2D monolayers .
  • Microenvironment mimicry : Supplement 3D cultures with extracellular matrix components (e.g., Matrigel) to better replicate in vivo conditions.
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and apoptosis markers (caspase-3/7) across models to identify mechanistic disparities .

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